molecular formula C30H44O4 B078008 Glabrolide CAS No. 10401-33-9

Glabrolide

Cat. No.: B078008
CAS No.: 10401-33-9
M. Wt: 468.7 g/mol
InChI Key: SSHDNSCEQSPWIM-FVTWEACWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glabrolide typically involves the extraction of licorice roots followed by purification processes. One common method is supercritical fluid extraction using carbon dioxide modified with ethanol. The extraction is performed at temperatures ranging from 40°C to 80°C and pressures between 10 to 50 MPa . The extracted product is then subjected to alcohol precipitation and adsorption chromatography to achieve higher purity levels .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction using supercritical fluid extraction systems. The process parameters are optimized to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration and chromatography .

Chemical Reactions Analysis

Types of Reactions: Glabrolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Glabrolide is often compared with other triterpenoids such as glycyrrhetinic acid, glabridin, and isoglabridin. While all these compounds share similar structural features, this compound is unique due to its specific pharmacological profile and higher potency in certain applications .

Properties

IUPAC Name

(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHDNSCEQSPWIM-FVTWEACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147723
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10401-33-9
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10401-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabrolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABROLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WEA004YF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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